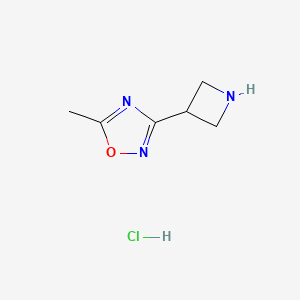

3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE

Description

Historical Development of 1,2,4-Oxadiazole Research

The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, initially garnered limited scientific interest until its photochemical rearrangement properties were discovered in the mid-20th century. Early studies focused on its structural novelty, but its potential in medicinal chemistry became apparent in the 1940s with the discovery of bioactive derivatives. The first pharmaceutical application emerged in the 1960s with oxolamine, a cough suppressant containing the 1,2,4-oxadiazole core. Over subsequent decades, researchers recognized its bioisosteric equivalence to esters and amides, enabling its use in drug design to improve metabolic stability. By the 21st century, 1,2,4-oxadiazoles had demonstrated diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects, driven by their ability to interact with enzymes such as carbonic anhydrases and histone deacetylases.

Emergence of Azetidinyl-Oxadiazoles in Scientific Literature

Azetidinyl-oxadiazoles, a subclass combining the 1,2,4-oxadiazole ring with an azetidine moiety, entered the scientific spotlight in the early 2020s. These hybrids leverage the conformational rigidity of azetidine and the electronic properties of oxadiazoles to enhance target selectivity. A pivotal 2024 study identified azetidinyl-oxadiazoles as cysteine-targeting agents through scalable thiol reactivity profiling (STRP), highlighting their unique ring-opening mechanism upon nucleophilic attack. For instance, 3-(azetidin-3-yl)-5-methyl-1,2,4-oxadiazole demonstrated selective reactivity with cysteine residues, forming stable adducts with potential therapeutic implications. This discovery positioned azetidinyl-oxadiazoles as tools for covalent drug development, particularly in targeting cysteine-rich proteins involved in cancer and infectious diseases.

Current Research Landscape and Significance

Recent studies (2020–2025) emphasize the dual utility of azetidinyl-oxadiazoles as both bioactive compounds and chemical probes. Structural analyses, including X-ray crystallography and nuclear magnetic resonance (NMR), have elucidated their binding modes with targets like carbonic anhydrase IX and sirtuin 2. For example, derivatives bearing sulfonamide groups exhibit picomolar inhibition constants against cancer-associated carbonic anhydrases. The hydrochloride salt form, such as 3-(azetidin-3-yl)-5-methyl-1,2,4-oxadiazole hydrochloride, enhances solubility for in vitro assays, facilitating mechanistic studies. Current research prioritizes optimizing substituent patterns to balance reactivity and selectivity, as evidenced by structure-activity relationship (SAR) studies comparing over 60 analogs.

Theoretical Framework and Research Gaps

Theoretical investigations using density functional theory (DFT) have clarified the reaction mechanisms of azetidinyl-oxadiazoles. For instance, the energy barrier for azetidine ring opening via thiolate attack is influenced by hydrogen bonding with the oxadiazole nitrogen. However, critical gaps persist:

- Stability of Adducts : While in vitro studies show adduct half-lives of ~9.5 hours, long-term stability in physiological conditions remains uncharacterized.

- Target Diversity : Current research focuses on cysteine reactivity, but interactions with non-cysteine residues or non-enzymatic targets are underexplored.

- In Vivo Validation : No studies have yet evaluated the pharmacokinetics or efficacy of azetidinyl-oxadiazoles in animal models, limiting translational potential.

Table 1: Comparative Reactivity of Azetidinyl-Oxadiazoles in Thiol Profiling Assays

| Compound | IC₅₀ (µM) | Target Selectivity | Half-Life (h) |

|---|---|---|---|

| 15 | 102 | Cysteine | 9.56 |

| 19 | >250 | None | N/A |

| 39 | 98 | Cysteine | 8.74 |

Data derived from STRP assays and stability studies.

Properties

IUPAC Name |

3-(azetidin-3-yl)-5-methyl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-4-8-6(9-10-4)5-2-7-3-5;/h5,7H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHXMIFVFDFFTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE typically involves the reaction of azetidine derivatives with oxadiazole precursors. One common method includes the cyclization of azetidine with a nitrile oxide intermediate under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Several studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. Research has shown that compounds containing the oxadiazole moiety can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

-

Anticancer Properties

- Compounds similar to 3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole hydrochloride have been investigated for their anticancer activities. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting a potential role as chemotherapeutic agents. For example, derivatives have shown effectiveness against breast cancer and leukemia cell lines by triggering cell cycle arrest and promoting programmed cell death.

-

CNS Activity

- There is emerging evidence that oxadiazole derivatives may interact with the central nervous system (CNS). Some studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases or conditions such as anxiety and depression.

Synthetic Methodologies

The synthesis of 3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole hydrochloride typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Utilizing hydrazine derivatives and carbonyl compounds to form the oxadiazole ring.

- Cyclization Reactions : Involving azetidine intermediates which can be cyclized under acidic or basic conditions to yield the desired product.

Case Studies

-

Antibacterial Activity Study

- A study evaluated various oxadiazole derivatives against standard bacterial strains using disc diffusion methods. The results indicated that compounds with the azetidine group showed enhanced antibacterial activity compared to their counterparts without this moiety, highlighting the importance of structural modifications in enhancing efficacy.

-

Anticancer Screening

- A series of analogs were tested for cytotoxicity against multiple cancer cell lines (e.g., MCF-7 for breast cancer). The study found that specific substitutions on the oxadiazole ring significantly influenced potency, with some compounds achieving IC50 values lower than standard chemotherapeutics.

Mechanism of Action

The mechanism of action of 3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

The following table highlights key structural and functional differences between the target compound and analogs:

Key Comparative Insights

Bioactivity and Target Selectivity: The azetidine-substituted compound (target) is structurally distinct from benzoyl chloride derivatives (e.g., ), which are primarily synthetic intermediates. The azetidine group’s compact size and polarity may favor interactions with central nervous system (CNS) targets, such as neurotransmitter receptors, compared to bulkier substituents like bromomethylphenyl .

Solubility and Pharmacokinetics: The hydrochloride salt form of the target compound improves aqueous solubility, a critical advantage over neutral analogs like 3-(5-bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole (), which may require formulation aids for bioavailability .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes analogous to and , where oxadiazoles are formed via cycloaddition or nitroso group displacement. However, introducing the azetidine ring may require specialized reagents or protective strategies to avoid ring strain .

Biological Activity

3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole hydrochloride is a compound that belongs to the oxadiazole class, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

- Molecular Formula : C₆H₉N₃O

- Molecular Weight : 139.16 g/mol

- CAS Number : 1309315-31-8

Biological Activity Overview

The biological activities of 1,2,4-oxadiazole derivatives have been widely studied, revealing their potential as therapeutic agents. The specific compound has shown promise in several areas:

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

- Study Findings :

- A study highlighted that derivatives of 1,3,4-oxadiazole possess antibacterial activities against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

- Compounds with an oxadiazole scaffold have been reported to show effectiveness against drug-resistant strains, making them valuable in combating antibiotic resistance .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Research Insights :

Anticancer Activity

Emerging evidence suggests that 3-(azetidin-3-yl)-5-methyl-1,2,4-oxadiazole hydrochloride may also exhibit anticancer properties.

- Case Studies :

- A study on similar oxadiazole compounds showed promising results in inhibiting cancer cell proliferation in various cancer lines including breast and lung cancer cells .

- Molecular docking studies indicated strong binding affinities to targets involved in cancer progression, suggesting a mechanism for its anticancer effects .

Data Table: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.